N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide
Description
This compound features a hybrid structure combining a 1-methyl-2,3-dihydroindole moiety, a pyrrolidine-ethylamine linker, and a phenoxyacetamide group. The phenoxyacetamide group may act as a pharmacophore for receptor binding, though its specific biological targets remain uncharacterized in the provided evidence .
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-14-11-19-15-18(9-10-21(19)25)22(26-12-5-6-13-26)16-24-23(27)17-28-20-7-3-2-4-8-20/h2-4,7-10,15,22H,5-6,11-14,16-17H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHFNFACUMLYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide typically involves multiple steps:
Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by a pyrrolidine moiety.
Attachment of the Phenoxyacetamide Group: The final step involves the formation of the phenoxyacetamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the coupling of the phenoxyacetic acid with the amine group on the indole-pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the phenoxyacetamide can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenoxyacetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with various biological targets.
Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide would depend on its specific application. Generally, compounds with indole and pyrrolidine rings can interact with various enzymes and receptors in the body, potentially modulating their activity. The phenoxyacetamide group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Structural Analogues with Indole-Pyrrolidine Backbones
Compound BC06990 (5-ethyl-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]thiophene-2-sulfonamide)
- Molecular Weight : 419.60 g/mol vs. target compound (~428 g/mol estimated).
- Key Differences: Replaces phenoxyacetamide with a thiophene sulfonamide group.
Pyrrolidine-Containing Acetamide Derivatives
AG023PSY (2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide)
- CAS Number : 848249-35-3.
- Structural Variance: Attaches phenoxyacetamide to a methyl-pyrrolidinyl phenyl ring instead of an indole-ethyl-pyrrolidine scaffold.
- Safety Profile : Classified as acutely toxic (oral, H302) and a skin irritant (H315), suggesting higher toxicity risks compared to the target compound, which lacks reported hazard data .
Quinoline-Based Analogues
SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)
- Molecular Formula : C21H28N4O3.
- Core Differences: Substitutes indole with a hydroxyquinoline-carboxamide system.
Pyrimidine-Indazole Hybrids
Example 122 (2-(3-(4-((1H-indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide)
- Complexity : Integrates pyrimidine and indazole rings, increasing molecular rigidity.
- Pharmacokinetics : The isopropyl group may enhance lipophilicity, whereas the target compound’s dihydroindole-pyrrolidine backbone likely improves blood-brain barrier penetration .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Backbone Influence: The dihydroindole-pyrrolidine scaffold (target compound, BC06990) enhances CNS permeability compared to phenyl-pyrrolidine (AG023PSY) or quinoline (SzR-109) systems.
- Functional Group Effects: Phenoxyacetamide: Offers balanced lipophilicity for membrane interaction. Sulfonamide (BC06990): May improve solubility but reduce bioavailability due to higher polarity.
- Safety Considerations : AG023PSY’s toxicity highlights the need for rigorous safety profiling of pyrrolidine-containing acetamides, including the target compound.
Biological Activity
N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
This compound exhibits several biological activities primarily through interaction with various receptors and enzymes:
- G Protein-Coupled Receptors (GPCRs) : This compound may act as an agonist or antagonist at certain GPCRs, influencing intracellular signaling pathways that regulate cellular functions such as proliferation and apoptosis .
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways, similar to COX-II inhibitors, thus providing anti-inflammatory benefits .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of related compounds in the indole family. For instance, derivatives similar to this compound have shown significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-15 (Colon Carcinoma) | 1.61 ± 1.92 |
| Compound B | A549 (Lung Adenocarcinoma) | 1.98 ± 1.22 |
These findings suggest a structure-activity relationship where modifications to the indole and phenoxyacetamide moieties enhance anticancer efficacy .
Neuroprotective Effects
Indole derivatives are also known for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases. Research indicates that similar compounds can reduce oxidative stress and inflammation in neuronal cells, potentially slowing disease progression .
Case Studies
Case Study 1: Anticancer Activity in Preclinical Models
A preclinical study evaluated the efficacy of a closely related indole derivative in a mouse model of colon cancer. The treatment led to a significant reduction in tumor size compared to controls, highlighting the potential of indole-based compounds in cancer therapy.
Case Study 2: Neuroprotection in Animal Models
In another study involving rats subjected to induced neurotoxicity, administration of an indole derivative resulted in improved cognitive function and reduced neuronal death. These results support the hypothesis that this compound may have similar protective effects.
Q & A
Q. What synthetic routes are recommended for synthesizing N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Coupling reactions to link the indole and pyrrolidine moieties.
Acetamide formation via nucleophilic substitution or condensation.
Key parameters include temperature (50–100°C), pH control (acidic/basic conditions), and reaction time (4–24 hours). Purification often employs column chromatography or recrystallization .
- Table 1 : Common Synthetic Parameters for Acetamide Derivatives
| Parameter | Typical Range | References |
|---|---|---|
| Temperature | 50–100°C | |
| Reaction Time | 4–24 hours | |
| Purification Method | Column Chromatography |
Q. How can researchers confirm the structural integrity of the compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To verify proton and carbon environments (e.g., indole NH, pyrrolidine ring protons) .
- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is standard for research-grade compounds) .
Q. What initial biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can experimental design (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to:
- Identify critical variables (e.g., temperature, reagent stoichiometry).
- Use factorial designs to minimize experimental runs while maximizing data robustness .
Example: A central composite design (CCD) can model interactions between pH and temperature, reducing optimization time by 40–60% .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Replicate Studies : Ensure standardized protocols (e.g., cell culture conditions, assay buffers) .
- Orthogonal Assays : Combine enzymatic assays with cellular uptake studies to validate target engagement .
- Meta-Analysis : Cross-reference data from structural analogs (e.g., indole derivatives with similar substituents) .
Q. What computational strategies predict binding modes and mechanism of action?
- Methodological Answer :
-
Molecular Docking : Use software like AutoDock Vina to simulate interactions with receptors (e.g., serotonin receptors due to indole/pyrrolidine motifs) .
-
Quantum Chemical Calculations : Predict reaction pathways for synthesis optimization (e.g., transition state analysis) .
-
Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (≥100 ns trajectories) .
- Table 2 : Computational Tools and Applications
| Tool/Technique | Application | References |
|---|---|---|
| AutoDock Vina | Ligand-receptor docking | |
| Gaussian 16 | Reaction pathway optimization | |
| GROMACS | Stability simulations |
Q. How to address variability in pharmacokinetic (PK) profiles during preclinical studies?
- Methodological Answer :
- Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated degradation .
- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure free drug fraction .
- Permeability Testing : Caco-2 cell monolayers to predict intestinal absorption .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
